

# Spectroscopic Characterization of 1H-Pyrazole-4-propanamine: A Technical Guide

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## Compound of Interest

Compound Name: 1H-Pyrazole-4-propanamine

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## Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of **1H-Pyrazole-4-propanamine**. Due to the absence of readily available experimental data for this specific compound in surveyed databases, this document presents predicted data for Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is extrapolated from spectral data of analogous pyrazole derivatives and foundational principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided to guide researchers in the empirical characterization of this and similar molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Introduction

**1H-Pyrazole-4-propanamine** is a heterocyclic compound featuring a pyrazole ring substituted with a propanamine side chain at the C4 position. As with many small molecules in drug discovery and development, comprehensive spectroscopic characterization is crucial for structural confirmation, purity assessment, and understanding its chemical properties. This guide outlines the expected spectroscopic signatures of **1H-Pyrazole-4-propanamine** and provides standardized methodologies for their acquisition.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1H-Pyrazole-4-propanamine**. This data is illustrative and based on the analysis of structurally related compounds. Empirical verification is required for confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data for **1H-Pyrazole-4-propanamine**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.5	Singlet	1H	C3-H & C5-H (pyrazole ring)
~ 2.8	Triplet	2H	-CH <sub>2</sub> -NH <sub>2</sub>
~ 2.5	Triplet	2H	Pyrazole-CH <sub>2</sub> -
~ 1.8	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~ 1.5 (broad)	Singlet	2H	-NH <sub>2</sub>
~ 12.0 (broad)	Singlet	1H	N-H (pyrazole ring)

Note: Solvent is assumed to be DMSO-d<sub>6</sub>. Chemical shifts of N-H and NH<sub>2</sub> protons are highly dependent on solvent, concentration, and temperature and may exhibit exchange broadening.

Table 2: Predicted <sup>13</sup>C NMR Data for **1H-Pyrazole-4-propanamine**

Chemical Shift (δ, ppm)	Assignment
~ 135	C3 & C5 (pyrazole ring)
~ 118	C4 (pyrazole ring)
~ 40	-CH <sub>2</sub> -NH <sub>2</sub>
~ 35	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~ 25	Pyrazole-CH <sub>2</sub> -

Note: Solvent is assumed to be DMSO-d<sub>6</sub>.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1H-Pyrazole-4-propanamine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine and pyrazole)
3150 - 3100	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (aliphatic)
1650 - 1550	Medium	N-H bending (amine)
1550 - 1450	Medium	C=C and C=N stretching (pyrazole ring)
1450 - 1350	Medium	C-H bending (aliphatic)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1H-Pyrazole-4-propanamine**

m/z	Ion
125.11	[M] <sup>+</sup> (Molecular Ion)
110.09	[M - NH <sub>3</sub> ] <sup>+</sup>
97.08	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
81.07	[Pyrazole ring fragment] <sup>+</sup>
30.05	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> (Base Peak)

Note: Fragmentation pattern is predicted for Electron Ionization (EI) Mass Spectrometry.

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a small organic molecule such as **1H-Pyrazole-4-propanamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O).<sup>[1]</sup> For pyrazole derivatives, DMSO-d<sub>6</sub> is often a good choice as it can dissolve a wide range of compounds and allows for the observation of exchangeable protons.<sup>[1]</sup>
- **Instrumentation:** A high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, is used for data acquisition.<sup>[2][3]</sup>
- **<sup>1</sup>H NMR Acquisition:**
  - A standard one-dimensional proton experiment is performed.
  - The spectral width is set to adequately cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
  - A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
  - The relaxation delay should be set appropriately (e.g., 1-5 seconds) to ensure quantitative integration.
- **<sup>13</sup>C NMR Acquisition:**
  - A proton-decoupled carbon experiment (e.g., using a broadband decoupling sequence) is performed.
  - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
  - A larger number of scans is typically required for <sup>13</sup>C NMR due to the low natural abundance of the <sup>13</sup>C isotope.

- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Solid Film Method):**
  - A small amount of the solid sample (a few milligrams) is dissolved in a volatile solvent like methylene chloride or acetone.<sup>[4]</sup>
  - A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).<sup>[4]</sup>
  - The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.<sup>[4]</sup>
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.<sup>[5]</sup>
- **Data Acquisition:**
  - A background spectrum of the clean, empty salt plate is first recorded.
  - The salt plate with the sample film is then placed in the sample holder.
  - The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .<sup>[6]</sup> The instrument measures the absorption of infrared radiation at different frequencies.<sup>[7]</sup>
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

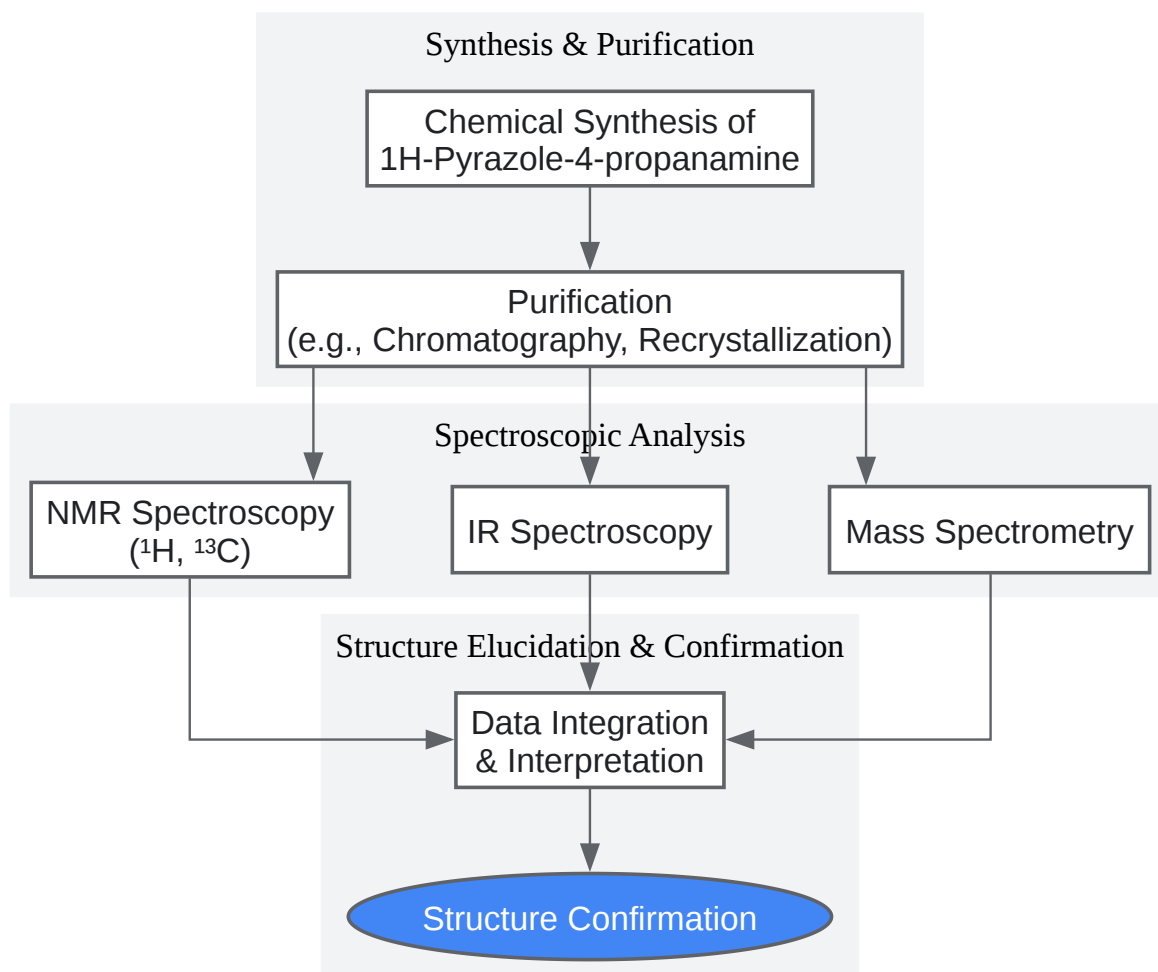
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1 mg/mL).<sup>[8]</sup> The sample solution should be free of any particulate matter.<sup>[8]</sup>
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source is used. Common techniques for small molecules include Electrospray Ionization (ESI) or

Electron Ionization (EI).

- Data Acquisition:
  - The sample solution is introduced into the ion source.
  - For ESI, the sample is nebulized and ionized by a high voltage, typically forming protonated molecules  $[M+H]^+$ .
  - For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
  - The ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their  $m/z$  values. The molecular weight can be determined from the molecular ion peak, and the fragmentation pattern provides structural information.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization and structure elucidation of a synthesized compound like **1H-Pyrazole-4-propanamine**.



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Spectroscopic analysis workflow.

## Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **1H-Pyrazole-4-propanamine** and the methodologies required to obtain them. While the presented data is predictive, it serves as a valuable reference for researchers working on the synthesis and characterization of this and related pyrazole derivatives. The detailed protocols offer a standardized approach to ensure the acquisition of high-quality spectroscopic data, which is essential for unambiguous structure determination and advancing research in medicinal chemistry and drug development.

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